Methyl 4-(hydroxymethyl)benzoate
Overview
Description
Methyl 4-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Methyl 4-(hydroxymethyl)benzoate is a synthetic compound . .
Mode of Action
It’s structurally similar to methyl 4-hydroxybenzoate, which is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially influence its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 4-(hydroxymethyl)benzoate can be synthesized by esterifying 4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrially, the compound can be produced by reacting 4-(hydroxymethyl)benzoic acid with methanol under reflux conditions, using a strong acid catalyst to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions to form methyl 4-formylbenzoate or methyl 4-carboxybenzoate, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form methyl 4-(hydroxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Methyl 4-formylbenzoate, methyl 4-carboxybenzoate.
Reduction: Methyl 4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the preparation of keto acids and other derivatives .
Biology and Medicine:
- Investigated for its potential antimicrobial properties .
- Used in the synthesis of compounds with potential pharmaceutical applications .
Industry:
- Utilized in the production of polymers and resins.
- Acts as a precursor for the synthesis of various industrial chemicals .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate (Methylparaben): Similar structure but lacks the hydroxymethyl group.
Methyl 4-formylbenzoate: An oxidation product of methyl 4-(hydroxymethyl)benzoate.
Methyl 4-carboxybenzoate: Another oxidation product with a carboxyl group instead of a hydroxymethyl group.
Uniqueness:
Biological Activity
Methyl 4-(hydroxymethyl)benzoate, also known as p-hydroxymethylbenzoate, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and applications based on a review of the literature.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 166.18 g/mol. It appears as a white crystalline solid and features a hydroxymethyl group (-CHOH) attached to the para position of the benzoate ring, which significantly influences its reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid. This process includes heating the materials in a glass-lined reactor and distilling under reflux, followed by neutralization with caustic soda and crystallization .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it useful as a food preservative. It acts against various bacteria and fungi, contributing to its application in cosmetics and pharmaceuticals . The compound's mechanism involves increasing histamine release and enhancing cell-mediated immunity, which may play a role in its antimicrobial effects .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been shown to block sodium channels, which could prevent ischemia-reperfusion injury—a condition that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen . This suggests potential therapeutic applications in neurodegenerative diseases.
Insect Pheromone Activity
Interestingly, this compound serves as a pheromone for various insects, particularly in queen mandibular pheromones. This characteristic highlights its role in ecological interactions and potential applications in pest management strategies .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic microorganisms, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional preservatives .
- Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate cellular signaling pathways related to inflammation and apoptosis .
- Insect Behavior : Research on the behavioral responses of insects to this compound revealed that it can influence mating behaviors and territoriality, indicating its potential use in ecological studies and pest control applications .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(hydroxymethyl)benzoate | CHO | Hydroxymethyl group at the meta position |
Methyl 4-methoxybenzoate | CHO | Contains a methoxy group instead of hydroxymethyl |
Methyl 4-hydroxybenzoate | CHO | Lacks the additional hydroxymethyl group |
Methyl salicylate | CHO | Salicylic acid derivative with similar properties |
The unique positioning of the hydroxymethyl group on the benzoic acid framework allows this compound to participate in distinct biological activities compared to its structural analogs.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFYEFYHJRJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064501 | |
Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-41-4 | |
Record name | Methyl 4-(hydroxymethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6908-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(hydroxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Methyl 4-(hydroxymethyl)benzoate play in the plasma-driven pinacol coupling reaction of Methyl 4-formylbenzoate?
A1: this compound is identified as a side product, not the main product, in the plasma-driven pinacol coupling reaction using Methyl 4-formylbenzoate (MFB) as the starting material. [] The main product is the pinacol resulting from the coupling of two MFB molecules. The formation of this compound is attributed to reactions involving radicals generated in the plasma-liquid interface, potentially including hydrogen radicals or hydroxyl radicals, reacting with MFB.
Q2: How does the formation of this compound impact the efficiency of the desired pinacol coupling reaction?
A2: The formation of this compound, along with other identified side products, directly competes with the desired pinacol coupling pathway. This side reaction consumes the starting material (MFB) and reduces the overall yield of the desired pinacol product. [] Further research into controlling the plasma conditions and reaction environment could potentially minimize these side reactions and enhance the selectivity towards the desired pinacol product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.